N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide is a synthetic compound with a unique structure that includes a chlorophenyl group and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 4-chloroaniline with 3,4-dimethyl-2-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Potential use as a therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,2-phenylenediamine: An intermediate for the synthesis of antitubercular agents.
N-(4-Chlorophenyl)-1,3,4-oxadiazole: Known for its antitubercular and antiviral activities.
N-(4-Chlorophenyl)-1,3,4-thiadiazole: Exhibits antimicrobial and antifungal properties.
Uniqueness
N-(4-Chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide stands out due to its unique imidazolidine ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89645-65-8 |
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Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-8-7-16(12(18)15(8)2)11(17)14-10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,17) |
InChI Key |
GISWANVBEDYVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N1C)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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